![molecular formula C22H25ClFN3O4S2 B2633438 4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215662-24-0](/img/structure/B2633438.png)
4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an ethylsulfonyl group, a fluorobenzo[d]thiazol-2-yl group, and a morpholinoethyl group attached to a benzamide core. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The presence of the benzothiazole and benzamide moieties suggests that the compound may have a planar structure, which could facilitate intermolecular π-π interactions . The fluorine atom on the benzothiazole ring could also participate in hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might participate in hydrolysis reactions, while the fluorobenzo[d]thiazol-2-yl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amide and sulfonyl groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- Antimicrobial Activity : Some compounds, including variants of fluoro substituted benzothiazoles, have demonstrated significant antimicrobial activities. These studies underscore the potential of such compounds in treating bacterial infections (Jagtap et al., 2010).
- Antifungal Properties : Research indicates that certain derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, which may include compounds similar to 4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride, exhibit antifungal activity, particularly against Candida albicans (Sych et al., 2019).
Cancer Treatment and Research
- Anticancer Activity : Some benzothiazole derivatives have shown promise as potential anticancer agents. This is exemplified by compounds like N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, which exhibited notable anticancer properties in preliminary screenings (Horishny et al., 2020).
- Pro-apoptotic Properties : Certain derivatives of indapamide, related to the benzamide class, have demonstrated pro-apoptotic activities, particularly against melanoma cell lines, highlighting their potential in cancer therapeutics (Yılmaz et al., 2015).
Cardiovascular and Gastrointestinal Research
- Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides, a category related to benzamides, have been studied for their impact on cardiac electrophysiology, indicating potential applications in cardiovascular research (Morgan et al., 1990).
- Gastrokinetic Activity : Benzamide derivatives, including those with morpholinylmethyl groups, have been found to possess potent gastrokinetic activity. This suggests potential applications in gastrointestinal motility disorders (Kato et al., 1992).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethylsulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S2.ClH/c1-2-32(28,29)17-8-6-16(7-9-17)21(27)26(11-10-25-12-14-30-15-13-25)22-24-20-18(23)4-3-5-19(20)31-22;/h3-9H,2,10-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYWRBXKQXOBCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

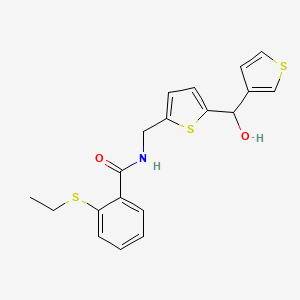


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2633361.png)
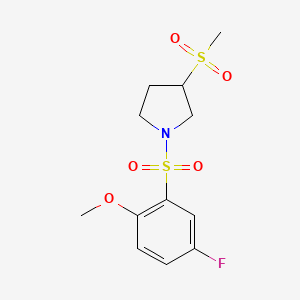
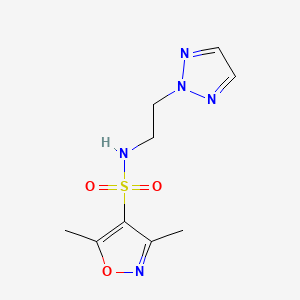
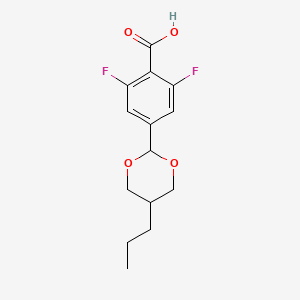

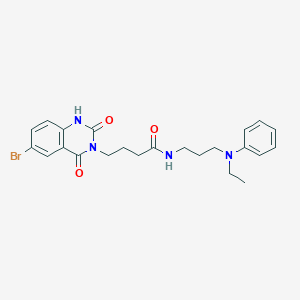


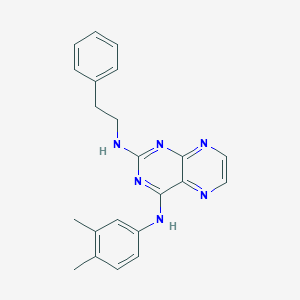
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2633374.png)
![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)